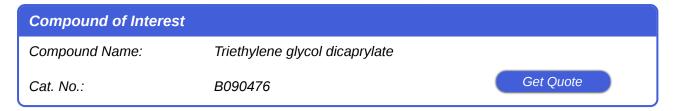


Application Notes and Protocols for Triethylene Glycol Dicaprylate in Pharmaceutical Formulations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate is a diester of triethylene glycol and caprylic acid, finding significant application in pharmaceutical formulations as a lipophilic excipient. Its properties make it a valuable component, particularly in the development of lipid-based drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS). These systems are designed to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), which represent a significant portion of new drug candidates. This document provides detailed application notes and experimental protocols for the effective utilization of triethylene glycol dicaprylate in pharmaceutical research and development.

Physicochemical Properties

Understanding the physicochemical properties of **triethylene glycol dicaprylate** is crucial for its effective application in formulation development.



| Property | Value | Reference |
|-------------------|--|-------------------|
| Chemical Name | 2-[2-(2- octanoyloxyethoxy)ethoxy]ethy I octanoate | [1] |
| CAS Number | 106-10-5 | [1] |
| Molecular Formula | C22H42O6 | [1] |
| Molecular Weight | 402.57 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | General Knowledge |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | General Knowledge |

Applications in Pharmaceutical Formulations

Triethylene glycol dicaprylate serves several key functions as a pharmaceutical excipient:

- Oil Phase in Self-Emulsifying Drug Delivery Systems (SEDDS): Due to its lipophilic nature, it
 acts as an effective oil phase, capable of dissolving a wide range of poorly water-soluble
 drugs. When combined with appropriate surfactants and co-surfactants, it can spontaneously
 form a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous
 medium, such as the gastrointestinal fluids. This enhances the dissolution and subsequent
 absorption of the encapsulated drug.
- Solubility Enhancer: It can be used as a primary solvent or co-solvent in lipid-based formulations to increase the solubility of lipophilic APIs.
- Vehicle for Oral and Topical Formulations: Its oily nature makes it a suitable vehicle for both oral liquid formulations (in soft or hard gelatin capsules) and topical preparations.

Experimental Protocols

The following protocols provide a framework for the development and characterization of pharmaceutical formulations containing **triethylene glycol dicaprylate**.



API Solubility Determination in Excipients

Objective: To determine the saturation solubility of an API in **triethylene glycol dicaprylate** and other excipients to select the most suitable components for a lipid-based formulation.

Methodology:

- Add an excess amount of the API to a known volume (e.g., 1 mL) of triethylene glycol dicaprylate in a sealed vial.
- Place the vial in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes)
 to separate the undissolved API.
- Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
- Quantify the amount of dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Express the solubility in mg/mL or mg/g.

Quantitative Data (Example for Comparative Analysis):

Due to the limited direct public data for drug solubility in **triethylene glycol dicaprylate**, the following table provides solubility data for progesterone and celecoxib in various related excipients to serve as a comparative guide. Researchers should perform their own solubility studies for the specific API and excipients of interest.



| Drug | Excipient | Solubility (mg/g) | Reference |
|--------------|--|---|-----------|
| Progesterone | Capmul MCM (Medium-chain mono- and diglycerides) | ~73 | [2] |
| Progesterone | Miglyol 812 (Medium- chain triglycerides) | Data not specified, used as a vehicle | [2] |
| Celecoxib | Propylene glycol dicaprylate/dicaprate + caprylic/capric mono-/di-glycerides (2:1) | Not specified, used in a 22% concentration in a microemulsion | [3] |
| Celecoxib | Soybean oil | < 10 | [3] |
| Celecoxib | Olive oil | < 10 | [3] |
| Celecoxib | Castor oil | < 20 | [3] |

Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To prepare a stable SEDDS pre-concentrate containing the API, **triethylene glycol dicaprylate**, a surfactant, and a co-surfactant.

Methodology:

- Excipient Screening: Based on the solubility studies, select an appropriate surfactant and cosurfactant. Common choices include polysorbates (e.g., Tween 80), sorbitan esters (e.g., Span 80), and polyethylene glycol derivatives (e.g., Cremophor EL).
- Pseudo-Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a pseudo-ternary phase diagram.
 - Prepare mixtures of the surfactant and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 1:2).



- For each Smix ratio, prepare a series of formulations by mixing **triethylene glycol dicaprylate** (oil phase) and the Smix at different weight ratios (e.g., from 9:1 to 1:9).
- Titrate each mixture with water dropwise, under gentle agitation, and visually observe the formation of emulsions.
- Plot the results on a ternary phase diagram to delineate the regions of nanoemulsion, microemulsion, and coarse emulsion.
- Preparation of SEDDS Pre-concentrate:
 - Based on the phase diagram, select a composition from the desired emulsion region.
 - Accurately weigh the required amounts of triethylene glycol dicaprylate, surfactant, and co-surfactant into a glass vial.
 - Heat the mixture gently (if necessary) to ensure homogeneity.
 - Add the pre-weighed API to the mixture and stir until it is completely dissolved.

Experimental Workflow for SEDDS Formulation:



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Workflow for developing a SEDDS formulation.

Characterization of SEDDS

Objective: To evaluate the physical characteristics of the prepared SEDDS formulation.

Methodologies:



• Self-Emulsification Time:

- Add a known amount (e.g., 1 mL) of the SEDDS pre-concentrate to a specified volume (e.g., 250 mL) of an aqueous medium (e.g., distilled water, 0.1 N HCl) at 37°C in a glass beaker with gentle agitation (e.g., using a magnetic stirrer at 100 rpm).
- Visually observe the formation of the emulsion and record the time taken for the formulation to completely disperse and form a homogenous emulsion.
- Droplet Size and Polydispersity Index (PDI) Analysis:
 - Prepare the emulsion as described above.
 - Analyze the droplet size and PDI using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
 - A smaller droplet size (typically < 200 nm) and a low PDI (< 0.3) are generally desirable for better absorption.
- Drug Loading Capacity:
 - Prepare SEDDS formulations with increasing concentrations of the API.
 - Visually inspect the formulations for any signs of drug precipitation or phase separation after a specified storage period (e.g., 48 hours) at a controlled temperature.
 - The maximum concentration of the API that can be incorporated without any signs of instability is considered the drug loading capacity.

In Vitro Drug Release Studies

Objective: To evaluate the rate and extent of drug release from the SEDDS formulation in a simulated gastrointestinal environment.

Methodology (Dialysis Bag Method):

 Prepare the dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) and maintain it at 37 ± 0.5°C.



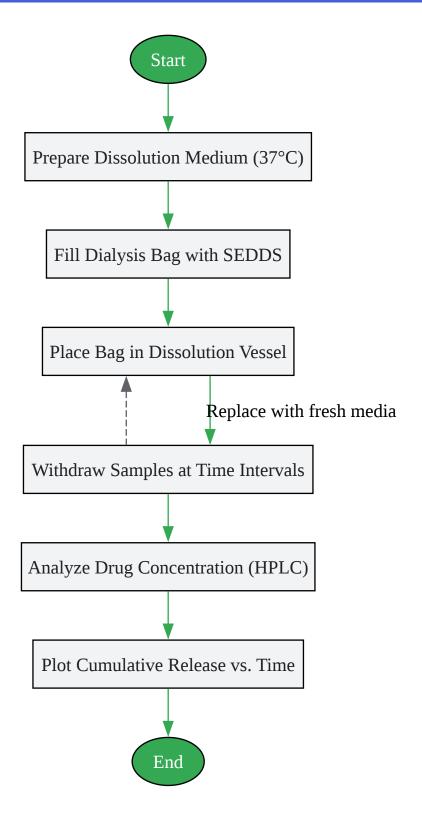




- Fill a dialysis bag (with an appropriate molecular weight cut-off) with a known amount of the SEDDS formulation.
- Place the sealed dialysis bag into the dissolution vessel containing the dissolution medium, under constant stirring.
- At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the dissolution medium.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
- Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
- Plot the cumulative percentage of drug released against time.

Experimental Workflow for In Vitro Drug Release:





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Workflow for in vitro drug release testing.

Stability Studies



Objective: To assess the physical and chemical stability of the SEDDS formulation under various storage conditions.

Methodology:

- Store the SEDDS pre-concentrate in sealed containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
- At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate them for:
 - Physical appearance: Color change, phase separation, precipitation.
 - Self-emulsification time.
 - Droplet size and PDI.
 - Drug content (Assay): To assess chemical stability.

Safety and Toxicology

While **triethylene glycol dicaprylate** is used in cosmetic formulations, its comprehensive toxicological profile for pharmaceutical use, particularly for oral administration, is not extensively detailed in publicly available literature. Most available data pertains to triethylene glycol (TEG), the parent alcohol.

Summary of Available Data (Primarily for Triethylene Glycol and Related Compounds):



| Parameter | Finding | Reference |
|-----------------------------|---|-----------|
| Acute Oral Toxicity (TEG) | Low acute toxicity; LD50 in rodents is 15-22 g/kg. | [4] |
| Acute Oral Toxicity (TEGDA) | LD50 in rats is 500 mg/kg. (TEGDA is Triethylene glycol diacrylate) | [5] |
| Skin Irritation (TEG) | Not irritating to the skin of rabbits. | [4] |
| Skin Irritation (TEGDA) | Causes skin irritation. May cause an allergic skin reaction. | [5] |
| Genotoxicity (TEG) | Not mutagenic or genotoxic in Ames-type assays, Chinese hamster ovary mutation assay, and sister chromatid exchange assays. | [4] |
| Genotoxicity (TEGDA) | Exhibited genotoxicity in macrophages via DNA damage. | [5] |

Important Considerations:

- The toxicological profile of triethylene glycol dicaprylate may differ significantly from that of
 triethylene glycol or its diacrylate derivative due to the ester linkages and the presence of
 caprylic acid moieties.
- Researchers and developers must conduct thorough safety and toxicological evaluations of any new formulation containing triethylene glycol dicaprylate, in accordance with regulatory guidelines, before proceeding to in vivo studies.
- Consulting the FDA's Inactive Ingredient Database (IID) can provide information on the approved use and maximum potency of triethylene glycol dicaprylate in existing pharmaceutical products.[6][7][8][9][10]



Conclusion

Triethylene glycol dicaprylate is a promising excipient for the formulation of poorly water-soluble drugs, particularly within SEDDS. Its ability to act as an effective oil phase and solubilizer can significantly enhance drug dissolution and oral bioavailability. The protocols outlined in this document provide a systematic approach for the development and characterization of formulations containing this excipient. However, careful consideration of the specific API properties and a thorough evaluation of the final formulation's stability and safety are paramount for successful drug product development.

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